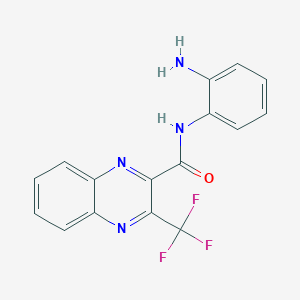

N-(2-氨基苯基)-3-(三氟甲基)-2-喹喔啉基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-Aminophenyl)-3-(trifluoromethyl)-2-quinoxalinecarboxamide involves starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. A wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including the target compound, can be obtained through various chemical transformations. These include the introduction of amino groups, which are pivotal for the compound's activity and properties (Didenko et al., 2015).

Molecular Structure Analysis

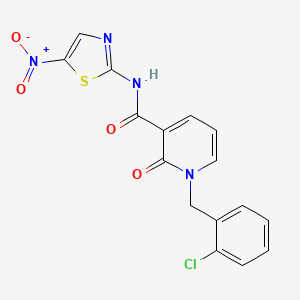

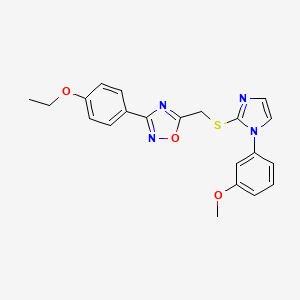

The molecular structure of N-(2-Aminophenyl)-3-(trifluoromethyl)-2-quinoxalinecarboxamide is characterized by the presence of a quinoxaline core substituted with a trifluoromethyl group and an aminophenyl moiety. This structure is crucial for its unique chemical behavior and interactions. The synthesis and reactivity of laquinimod, a related quinoline-3-carboxamide, provide insights into the mechanisms that could be involved in the formation and reactivity of such compounds, highlighting the role of intramolecular interactions (Jansson et al., 2006).

Chemical Reactions and Properties

Quinoxalines, including N-(2-Aminophenyl)-3-(trifluoromethyl)-2-quinoxalinecarboxamide, exhibit a range of chemical reactions. They can undergo nucleophilic substitution, addition reactions, and can act as ligands in coordination chemistry due to their nitrogen atoms. The study of 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini-/Ugi-Type reactions showcases the versatile reactivity of quinoxaline derivatives under mild conditions, leading to the formation of various functionalized compounds (Madhu et al., 2022).

Physical Properties Analysis

The physical properties of N-(2-Aminophenyl)-3-(trifluoromethyl)-2-quinoxalinecarboxamide, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. Polymorphic modifications of similar compounds indicate the importance of molecular interactions and packing in determining their physical properties, as seen in the study of polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide (Shishkina et al., 2018).

科学研究应用

抗微生物活性

喹喔啉衍生物的一个重要应用领域是在抗微生物研究领域,包括类似于N-(2-氨基苯基)-3-(三氟甲基)-2-喹喔啉甲酰胺结构。几项研究表明这些化合物具有强大的抗菌和抗真菌活性。例如,喹喔啉N,N-二氧化物衍生物对多种细菌和酵母菌株表现出显著的抗微生物活性,暗示了它们作为新的抗微生物化疗药物的潜力(Vieira et al., 2014)。此外,一系列新的喹喔啉1,4-二-N-氧化物被合成并评估其抗菌和抗真菌活性,显示出对病原体如曲霉和肺炎链球菌的有希望的结果(Soliman, 2013)。

化学合成和反应性

喹喔啉衍生物的化学反应性和多功能性已得到广泛探讨。一项研究专注于从3-(三氟甲基)喹喔啉-2(1H)-酮和3-(三氟甲基)喹喔啉-2-羧酸合成新的2-取代的3-(三氟甲基)喹喔啉,为各种官能团的引入铺平了道路(Didenko et al., 2015)。另一项研究描述了定制使用3-三氟乙酰喹啉-2(1H)-酮作为Passerini-和Ugi-类型反应中的羰基和酸替代物,用于合成α-三氟甲基-α-羟基羧酰胺和α-三氟甲基α-氨基酸(Madhu et al., 2022)。

聚合物和材料科学

喹喔啉衍生物还在材料科学领域找到应用,特别是在聚合物的开发中。一项研究专注于含有特定喹喔啉化合物的室温自由基诱导聚合,这对于开发低温、热固性树脂体系以用于高温应用具有重要意义(Baek et al., 2003)。

属性

IUPAC Name |

N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O/c17-16(18,19)14-13(21-11-7-3-4-8-12(11)22-14)15(24)23-10-6-2-1-5-9(10)20/h1-8H,20H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUDLZXKZZPINZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=NC3=CC=CC=C3N=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)

![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)

![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)

![2-Fluoro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2493950.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2493954.png)